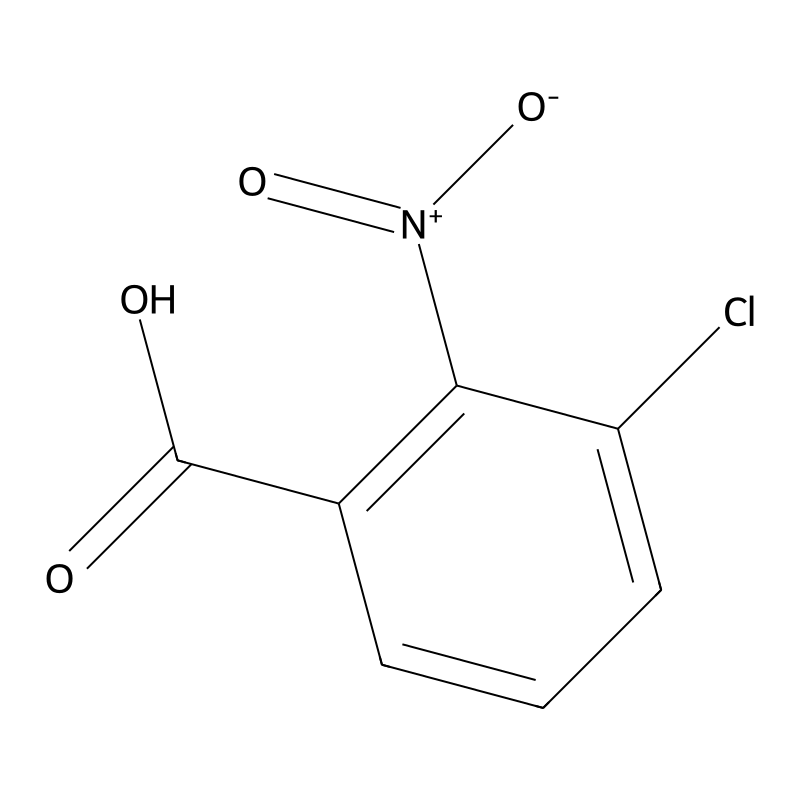

3-Chloro-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Characterization:

3-Chloro-2-nitrobenzoic acid is an aromatic organic compound with the chemical formula C7H4ClNO4. It is a white crystalline solid with a melting point of 233-242°C []. Several methods have been reported for its synthesis, including nitration of 3-chlorobenzoic acid and chlorination of 2-nitrobenzoic acid [].

Applications in Organic Chemistry:

-Chloro-2-nitrobenzoic acid serves as a versatile building block in organic synthesis due to the presence of both activating and directing groups. The nitro group (-NO2) acts as an electron-withdrawing group, enhancing the reactivity of the aromatic ring towards nucleophilic substitution reactions. Additionally, the chlorine atom (-Cl) at the 3-position directs incoming nucleophiles to the adjacent carbon atom (position 2), leading to regioselectivity in the reaction.

- Preparation of Esters and Amides: 3-Chloro-2-nitrobenzoic acid can be readily converted into various esters and amides through nucleophilic substitution reactions with alcohols and amines, respectively. These derivatives find applications as pharmaceuticals, agrochemicals, and liquid crystals [].

- Synthesis of Heterocyclic Compounds: The reactive aromatic ring of 3-chloro-2-nitrobenzoic acid allows for its incorporation into various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles exhibit diverse biological activities and are explored in drug discovery [].

Other Research Applications:

Beyond organic synthesis, 3-Chloro-2-nitrobenzoic acid finds applications in other areas of scientific research:

- Crystal engineering: Due to its well-defined structure and hydrogen bonding capabilities, 3-chloro-2-nitrobenzoic acid is used as a building block in the design and synthesis of supramolecular assemblies with potential applications in materials science and catalysis [].

- Electrochemical studies: The nitro group in 3-chloro-2-nitrobenzoic acid undergoes reduction at specific electrode potentials, making it a valuable probe for investigating electron transfer processes in electrochemical systems [].

3-Chloro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. It features a benzoic acid structure substituted with a chlorine atom at the meta position and a nitro group at the ortho position relative to the carboxylic acid group. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone, but less soluble in water .

- Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

- Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of chloronitrobenzene derivatives .

Research indicates that 3-chloro-2-nitrobenzoic acid exhibits biological activity, particularly as an antimicrobial agent. It has been studied for its potential effects against various bacterial strains and fungi. Additionally, its derivatives have shown promise in anti-inflammatory and analgesic activities, suggesting potential applications in pharmaceutical formulations .

Several methods exist for synthesizing 3-chloro-2-nitrobenzoic acid:

- Nitration of Chlorobenzoic Acid: Chlorobenzoic acid can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Chlorination of Nitrobenzoic Acid: Nitrobenzoic acid can be chlorinated using chlorine gas or thionyl chloride under controlled conditions to yield 3-chloro-2-nitrobenzoic acid.

- Direct Functionalization: Advanced synthetic techniques may involve direct functionalization of benzoic acid derivatives using transition metal catalysts .

3-Chloro-2-nitrobenzoic acid finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.

- Agriculture: Serves as a precursor for developing agrochemicals with herbicidal properties.

- Chemical Research: Utilized in studies involving reaction mechanisms and synthetic methodologies due to its reactive functional groups .

Interaction studies involving 3-chloro-2-nitrobenzoic acid focus on its binding affinity with biological targets. Research has shown that this compound can interact with enzymes and receptors, influencing metabolic pathways. Toxicological assessments indicate that it may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation in pharmacological contexts .

3-Chloro-2-nitrobenzoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Nitrobenzoic Acid | Nitro group at the ortho position | Lacks chlorine; different reactivity profile |

| 3-Nitrobenzoic Acid | Nitro group at the meta position | Different substitution pattern; distinct properties |

| 4-Chloro-2-nitrobenzoic Acid | Chlorine at para position | Positioning of substituents affects reactivity |

| 3-Bromo-2-nitrobenzoic Acid | Bromine instead of chlorine | Different halogen leads to varied chemical behavior |

The presence of both a chlorine atom and a nitro group in specific positions on the benzene ring gives 3-chloro-2-nitrobenzoic acid unique reactivity and biological properties compared to these similar compounds .

The synthesis of 3-chloro-2-nitrobenzoic acid has historically relied on electrophilic aromatic substitution (EAS) reactions involving chloroaniline or chlorobenzoic acid derivatives. Key methodologies include:

Nitration of Ortho-Chlorobenzoic Acid

Ortho-chlorobenzoic acid undergoes nitration with mixed nitric and sulfuric acids to yield 3-chloro-2-nitrobenzoic acid. This reaction is temperature-sensitive, with optimal yields achieved at 0–5°C to favor meta-directing effects of the carboxyl group.

Example Protocol

- Dissolve ortho-chlorobenzoic acid in concentrated sulfuric acid.

- Add mixed acid (HNO₃/H₂SO₄) slowly at 0–5°C.

- Quench the reaction with ice-water to precipitate the nitro product.

Yield Considerations

| Precursor | Nitrating Agent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Ortho-chlorobenzoic acid | HNO₃/H₂SO₄ (33:67) | 0–5°C | 67.8 | |

| 2-Chlorobenzoic acid | Oleum/HNO₃ | 50–70°C | 51.8 |

Challenges

Competing para- and ortho-nitration pathways reduce selectivity, necessitating strict temperature control.

Novel Methodologies Involving Diazotization-Nitration Sequences

While diazotization is conventionally used for coupling reactions, its application in nitro group introduction remains underexplored. Emerging strategies involve:

Diazonium Salt Intermediates

Chloroaniline derivatives may undergo diazotization to form diazonium salts, which could theoretically react with nitric acid or nitro sources. However, no direct protocols for 3-chloro-2-nitrobenzoic acid synthesis via this route are documented. Existing studies focus on diazo coupling rather than nitration.

Potential Pathways

- Diazotization of chloroaniline to diazonium chloride.

- Reaction with nitric acid or nitro-group donors.

Limitations

Stability issues with diazonium salts and competing reduction pathways hinder practical application.

Catalytic Systems for Nitro Group Introduction

Catalytic nitration offers enhanced selectivity and reduced waste. Key systems include:

Zeolite-Based Catalysts

Thermally treated zeolites (e.g., H⁺-zeolites) catalyze nitration by stabilizing nitronium ions in confined pore structures. This method minimizes over-nitration and improves para-selectivity.

Transition Metal-Oxide Catalysts

Composites of transition metal oxides (e.g., V₂O₅, CuO) with nitrogen-containing ligands enable controlled nitration. For example, a V₂O₅/N-containing catalyst system achieves near-quantitative yields in nitrobenzoic acid synthesis.

Catalytic Nitration Table

| Catalyst | Substrate | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| H⁺-zeolite | Chlorobenzoic acid | 25–100°C, HNO₃ | 99 | |

| V₂O₅/N-containing | 2-Chloro-4-methylnitrobenzene | 50–160°C, O₂ | 96 | |

| Pd/BrettPhos | Nitroarenes | H₂O, K₃PO₄, 25°C | 85–98 |

Optimization of Reaction Conditions and Yield Enhancement

Critical parameters for maximizing 3-chloro-2-nitrobenzoic acid yield include:

Temperature Management

Low temperatures (0–5°C) suppress undesired side reactions, while elevated temperatures (50–70°C) risk dinitration.

Solvent and Acid Ratios

Concentrated H₂SO₄ (>90%) enhances nitronium ion generation, whereas excess HNO₃ improves conversion efficiency.

Catalyst Recycling

Zeolite catalysts are regenerated via vacuum distillation, enabling reuse and cost reduction.

Optimization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes meta-selectivity |

| H₂SO₄ Concentration | >90% | Enhances nitronium ion stability |

| Reaction Time | 2–5 hours | Balances conversion and side reactions |

Case Study: Nitration of 2-Chlorobenzoic AcidA process nitrating 2-chlorobenzoic acid at 0–5°C with HNO₃/H₂SO₄ achieves 67.8% yield, while elevated temperatures (50–70°C) reduce yield to 51.8% due to competing dinitration.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant